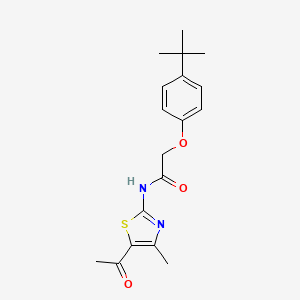
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-tert-butylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-tert-butylphenoxy)acetamide is a useful research compound. Its molecular formula is C18H22N2O3S and its molecular weight is 346.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-tert-butylphenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article explores the synthesis, biological activity, mechanisms of action, and relevant case studies associated with this compound.
| Property | Value |
|---|---|
| Molecular Formula | C15H17N3O2S |
| Molecular Weight | 303.37 g/mol |
| IUPAC Name | This compound |
| InChI Key | KXPXDQHKMLLENK-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves the reaction of 5-acetyl-4-methylthiazole with 4-tert-butylphenol derivatives. The process generally includes:
- Formation of Thiazole Derivative : The thiazole ring is synthesized through a condensation reaction involving appropriate precursors.
- Acetamide Formation : The thiazole derivative is then reacted with acetic anhydride to form the acetamide.
- Purification : The final product is purified using recrystallization or chromatography techniques.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. A study evaluated thiazole derivatives against various tumor cell lines, including A549 (lung cancer) and C6 (glioma) cells. The results showed that these compounds induced apoptosis in cancer cells, which is critical for their anticancer efficacy .
Key Findings:
- Mechanism of Action : The compounds were found to activate caspase pathways leading to programmed cell death.
- Cell Viability Assays : MTT assays demonstrated a dose-dependent reduction in cell viability.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Similar thiazole derivatives have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Case Study:
A study reported that thiazole derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The thiazole moiety may inhibit key enzymes involved in cancer cell proliferation.
- Interaction with DNA/RNA : The compound may bind to nucleic acids, disrupting cellular processes essential for tumor growth.
- Induction of Apoptosis : Activation of apoptotic pathways through caspase activation leads to cell death in malignant cells.
Propriétés
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-tert-butylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-11-16(12(2)21)24-17(19-11)20-15(22)10-23-14-8-6-13(7-9-14)18(3,4)5/h6-9H,10H2,1-5H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHMNVEQRAFSWHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)COC2=CC=C(C=C2)C(C)(C)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













